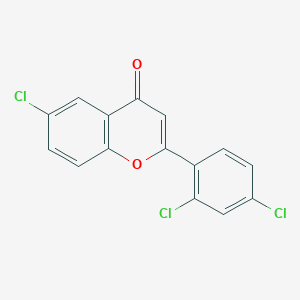
N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide is a compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide typically involves multiple steps. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified benzofuran derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . The unique structural features of N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide make it a valuable candidate for drug development and other therapeutic applications .
Mechanism of Action
The mechanism of action of N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, they may inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and applications. For instance, psoralen and its derivatives are used in the treatment of skin diseases like psoriasis and cancer . The uniqueness of this compound lies in its specific functional groups and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(7-amino-3,3-dimethoxy-2H-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C12H16N2O4/c1-7(15)14-8-4-9-11(10(13)5-8)18-6-12(9,16-2)17-3/h4-5H,6,13H2,1-3H3,(H,14,15) |
InChI Key |
JHWLZFBWXMOWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C1)N)OCC2(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B11466529.png)
methyl}quinolin-8-ol](/img/structure/B11466536.png)
![ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466539.png)
![Tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate](/img/structure/B11466544.png)
![methyl [7-(4-chlorophenyl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11466549.png)
![N-[2-(methylsulfanyl)phenyl]-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11466551.png)
![methyl [4-(4-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11466553.png)
![6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11466556.png)
![4-chloro-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11466559.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B11466564.png)

![3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide](/img/structure/B11466578.png)
![N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B11466588.png)
![methyl [4,7-bis(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11466589.png)
